Tariquidar-d4 is a deuterated derivative of Tariquidar, a potent and selective inhibitor of the ATP-binding cassette transporter B1 (ABCB1), also known as P-glycoprotein. This compound is primarily investigated for its ability to reverse multidrug resistance in cancer therapy by inhibiting drug efflux mechanisms that limit the efficacy of chemotherapeutic agents.
Tariquidar-d4 is derived from the original Tariquidar compound, which was developed to enhance the bioavailability of various anticancer drugs by preventing their expulsion from cancer cells. It belongs to the class of imidazopyridines and is classified as a pharmacological agent targeting multidrug resistance.
The synthesis of Tariquidar-d4 involves several key steps, typically utilizing advanced organic synthesis techniques. The process generally includes:
The synthetic pathway must be optimized for yield and purity, often requiring multiple reaction conditions and purification steps. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of Tariquidar-d4.
Tariquidar-d4's molecular formula can be represented as . The structure features:
The chemical reactions involved in the synthesis of Tariquidar-d4 include:
Tariquidar-d4 functions primarily by inhibiting P-glycoprotein, thus preventing the efflux of chemotherapeutic drugs from cancer cells. This inhibition enhances intracellular drug concentrations, leading to increased efficacy against resistant cancer cell lines. The mechanism involves:
Tariquidar-d4 is primarily used in scientific research focused on overcoming drug resistance in cancer therapy. Its applications include:
Tariquidar-d4 (C₃₈H₃₄D₄N₄O₆; MW: 650.76 g/mol) is a deuterated analog of the potent P-glycoprotein (P-gp) inhibitor tariquidar (C₃₈H₃₈N₄O₆; MW: 646.74 g/mol). Deuterium atoms are incorporated at four specific positions on the ethyl linker bridging the tetrahydroisoquinoline and phenyl moieties, forming a [1,1,2,2-tetradeuterio-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl] group [3] [4]. This strategic labeling replaces hydrogen atoms (–CH₂–CH₂– → –CD₂–CD₂–) without altering the core pharmacophore responsible for P-gp binding. The planar quinoline-carboxamide scaffold remains intact, preserving the molecule’s affinity for P-gp’s drug-binding domains [3] [7].
Table 1: Atomic Composition of Tariquidar vs. Tariquidar-d4
Component | Tariquidar | Tariquidar-d4 |
---|---|---|
Molecular Formula | C₃₈H₃₈N₄O₆ | C₃₈H₃₄D₄N₄O₆ |
Molecular Weight | 646.74 g/mol | 650.76 g/mol |
Deuterium Positions | N/A | Ethyl linker (4 sites) |
Solubility: Tariquidar-d4 exhibits poor aqueous solubility (<0.01 mg/mL), similar to its parent compound. It dissolves readily in dimethyl sulfoxide (DMSO; 50 mg/mL) and dimethylformamide (DMF), but is insoluble in water or buffers at physiological pH [3] [10].Stability: The compound remains stable for ≥24 months at –20°C. In solution (DMSO), it degrades by <5% over 6 months when stored at –80°C. Deuterium substitution marginally enhances metabolic stability against oxidative hepatic enzymes (e.g., CYP3A4) due to the kinetic isotope effect [3].Lipophilicity: Experimental log P values are 4.2 ± 0.3 (identical to tariquidar), confirming that deuterium labeling does not alter hydrophobicity. This property facilitates passive diffusion across lipid membranes [3] [7].
Deuteration minimally impacts chemical behavior but provides distinct analytical advantages:
Table 3: Functional Comparison of Tariquidar and Tariquidar-d4
Property | Tariquidar | Tariquidar-d4 |
---|---|---|
P-gp Binding Affinity | 5.1 nM | 5.1 nM |
ABCG2 Inhibition | Moderate | Moderate |
Primary Application | Therapeutic inhibitor | Analytical internal standard |
Mass Shift (MS) | — | +4 Da |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7